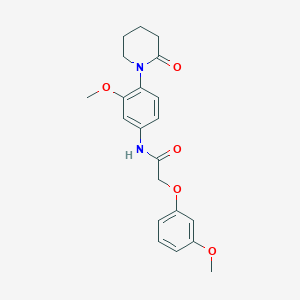
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide is a chemical entity that appears to be related to a class of acetamide derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of N-aryl acetamides is represented and has been explored for various biological activities, including as adrenergic receptor agonists, adenosine receptor antagonists, and antimicrobial agents.
Synthesis Analysis
The synthesis of related N-aryl acetamide derivatives typically involves multi-step reaction sequences. For instance, the Leuckart reaction has been employed to synthesize N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives, which share a common 2-phenoxy-N-(1-phenylethyl)acetamide nucleus . The structural assignments of these compounds are confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry. This suggests that a similar approach could be used for the synthesis of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide, with appropriate modifications to the starting materials and reaction conditions to introduce the specific methoxy and oxopiperidinyl substituents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The influence of substituents on the acetamide scaffold, such as methoxyaryl groups, has been explored to modulate the interaction with biological targets . Computational models and experimental data are used to identify pharmacophoric elements that confer selectivity and potency. The presence of methoxy groups, as seen in the compound of interest, is likely to affect its binding to biological receptors and could be a key factor in its pharmacological profile.
Chemical Reactions Analysis
The chemical reactivity of N-aryl acetamides can be influenced by the nature of the substituents on the aromatic rings. For example, the presence of electron-donating methoxy groups could potentially increase the electron density on the acetamide nitrogen, which might affect its reactivity in nucleophilic addition or substitution reactions. The papers provided do not detail specific chemical reactions for the compound , but they do suggest that the functional groups present in these molecules can play a significant role in their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-aryl acetamides, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy groups and other substituents can influence these properties by affecting intermolecular interactions. The papers do not provide specific data on the physical and chemical properties of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide, but they do indicate that such properties are typically characterized using techniques like IR, NMR, and mass spectrometry .
Aplicaciones Científicas De Investigación
Green Synthesis and Catalysis
Research has been conducted on similar compounds for their roles in green synthesis and catalysis. For instance, the catalytic hydrogenation of related compounds has been explored for producing important intermediates used in dye and pharmaceutical industries. This method emphasizes the importance of sustainable and environmentally friendly chemical processes (Zhang Qun-feng, 2008).
Anticancer and Biological Evaluation
Compounds with structures analogous to N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide have been synthesized and evaluated for their biological activities, including anticancer properties. For example, novel diphenyl ethers have been tested against various cancer cell lines, demonstrating the potential of such compounds in therapeutic applications (A. Khade et al., 2019).
Polymer Science
In the field of polymer science, the synthesis and stereochemistry of polymeric derivatives of related compounds have been explored. These studies contribute to the development of polymers with potential pharmacological activity, opening avenues for the creation of novel materials with specific biological functions (J. S. Román & A. Gallardo, 1992).
Pharmacological Assessments
Several studies have focused on the synthesis and pharmacological assessment of acetamide derivatives, highlighting their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This suggests that N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide could be a candidate for further exploration in these areas (P. Rani et al., 2016).
Material Science and X-ray Powder Diffraction
The compound's structure and potential applications in material science have been indicated by studies like the X-ray powder diffraction data for similar compounds. Such research aids in the understanding of the crystalline structure, which is crucial for the development of new materials with specific properties (Qing Wang et al., 2017).
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-6-5-7-17(13-16)28-14-20(24)22-15-9-10-18(19(12-15)27-2)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRPQPIAQLBQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

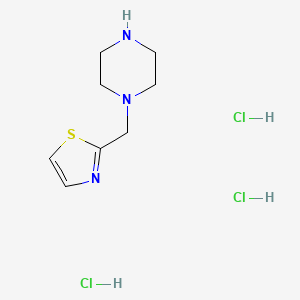

![3-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2549761.png)

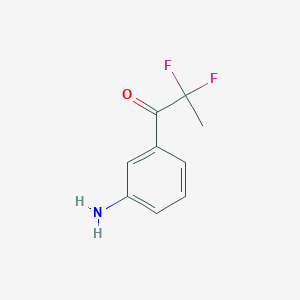
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2549765.png)

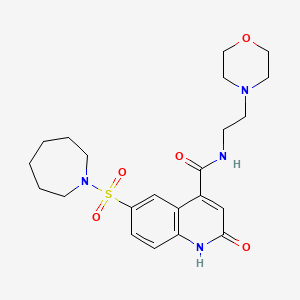
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone](/img/structure/B2549770.png)
![1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2549771.png)
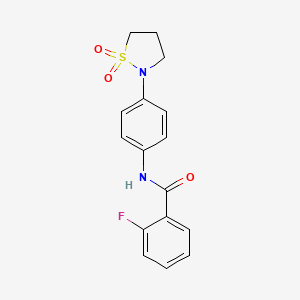
![1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2549774.png)
![N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2549776.png)
